molecular formula C25H29N3O5 B2579372 2-amino-4-(3,4-diethoxyphenyl)-7-methyl-5-oxo-6-((tetrahydrofuran-2-yl)methyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile CAS No. 758701-88-1

2-amino-4-(3,4-diethoxyphenyl)-7-methyl-5-oxo-6-((tetrahydrofuran-2-yl)methyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile

Cat. No. B2579372
M. Wt: 451.523
InChI Key: YOIMMRJZOSHXDY-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups. It contains a pyranopyridine core, which is a type of heterocyclic compound. Heterocyclic compounds are widely studied in medicinal chemistry due to their diverse biological activities .

Scientific Research Applications

Synthesis and Structural Analysis

Compounds with similar structures have been synthesized and analyzed for their crystal structures using X-ray diffraction data. For example, the synthesis and structural analysis of related pyrano and pyridine derivatives have been detailed, demonstrating the potential for these compounds in exploring intermolecular interactions and crystal packing stabilization mechanisms (Ganapathy et al., 2015). These insights are crucial for the development of new materials and pharmaceuticals.

Catalytic Applications

Nano-catalysts based on pyranopyrimidine derivatives have been developed and characterized, showcasing their efficacy in facilitating the synthesis of other complex organic compounds. For instance, a study demonstrated the use of a new Schiff base complex as a catalyst for synthesizing 1-(α-Aminoalkyl)-2-Naphthols (Goudarziafshar et al., 2021). These findings highlight the role of pyrano[3,2-c]pyridine derivatives in promoting chemical reactions, potentially useful in pharmaceutical synthesis and material science.

Corrosion Inhibition

Pyrano[3,2-c]pyridine derivatives have shown potential as corrosion inhibitors for metals in acidic environments. Research has indicated that these compounds can effectively protect metals like steel and copper from corrosion, making them valuable in industrial applications (Dandia et al., 2013). The dual functionality as corrosion inhibitors and their synthesis via environmentally friendly methods such as ultrasound-assisted synthesis further enhances their appeal for practical applications.

Optical and Electronic Properties

The synthesis and characterization of pyrazolo[4,3-b]pyridine derivatives containing methoxy and hydroxy phenyl groups have unveiled their stable thermal properties and polycrystalline structure. These compounds exhibit significant optical band gaps, making them candidates for photovoltaic device applications (El-Menyawy et al., 2019). Such studies underscore the versatility of pyrano[3,2-c]pyridine derivatives in the development of new materials with potential electronic and optical applications.

properties

IUPAC Name

2-amino-4-(3,4-diethoxyphenyl)-7-methyl-5-oxo-6-(oxolan-2-ylmethyl)-4H-pyrano[3,2-c]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N3O5/c1-4-30-19-9-8-16(12-20(19)31-5-2)22-18(13-26)24(27)33-21-11-15(3)28(25(29)23(21)22)14-17-7-6-10-32-17/h8-9,11-12,17,22H,4-7,10,14,27H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOIMMRJZOSHXDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C2C(=C(OC3=C2C(=O)N(C(=C3)C)CC4CCCO4)N)C#N)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-4-(3,4-diethoxyphenyl)-7-methyl-5-oxo-6-((tetrahydrofuran-2-yl)methyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile

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